N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.
Coupling Reactions: The pyridazine derivative is then coupled with a phenyl ring substituted with an acetamide group. This step typically involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Final Assembly: The final product is obtained through purification steps, including recrystallization or chromatography, to ensure the desired compound’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the sulfonyl group, potentially yielding different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes, including the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)urea
- N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)thioacetamide
Uniqueness
Compared to similar compounds, N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is unique due to its specific structural features, such as the acetamide group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds might not be as effective.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-4-3-5-15(12-14)13-19(24)21-17-8-6-16(7-9-17)18-10-11-20(23-22-18)27(2,25)26/h3-12H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISNKKPFOXWAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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